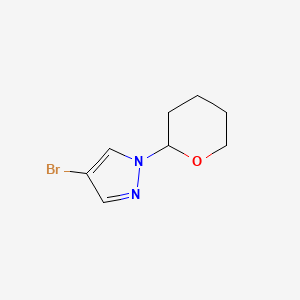

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNCEUNJWJHWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675071 | |

| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82099-98-7 | |

| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, identified by its CAS number 82099-98-7, has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development.[1] Its unique molecular architecture, which combines a reactive brominated pyrazole core with a protective tetrahydropyranyl (THP) group, offers chemists a strategic advantage in the synthesis of complex, biologically active molecules. The pyrazole moiety is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory to anti-cancer.[2][3] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[4] The THP group provides a stable yet readily cleavable protecting group for the pyrazole nitrogen, ensuring regioselectivity in subsequent reactions and enhancing solubility in organic solvents. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important building block, offering field-proven insights for its effective utilization in drug discovery programs.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 82099-98-7 | [5][6][7] |

| Molecular Formula | C₈H₁₁BrN₂O | [5][6][7] |

| Molecular Weight | 231.09 g/mol | [5][6][7] |

| Physical State | Solid or liquid at room temperature | [1] |

| Appearance | Pale yellow liquid | [1] |

| Purity | Typically ≥97% | [8] |

| Solubility | Moderately soluble in organic solvents | [1] |

Note: The physical state of this compound has been described as both a solid and a liquid, which suggests its melting point is near ambient temperature. Researchers should handle it with the expectation that it may be either state depending on purity and storage conditions.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data serves as a reference for quality control.

¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H), 7.50 (s, 1H), 5.31 (dd, J = 9.4, 2.5 Hz, 1H), 4.02 (d, J = 11.4 Hz, 1H), 3.68 (t, J = 11.4 Hz, 1H), 2.15 – 1.95 (m, 3H), 1.75 – 1.55 (m, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 140.0, 128.0, 93.1, 88.5, 68.1, 30.8, 25.0, 22.8.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available 1H-pyrazole. This involves the bromination of the pyrazole ring followed by the protection of the nitrogen atom with a tetrahydropyranyl (THP) group.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-1H-pyrazole

-

Rationale: This step introduces the key bromine atom onto the pyrazole ring. The reaction is typically carried out under acidic conditions to facilitate electrophilic substitution.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 1H-pyrazole (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled pyrazole solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1H-pyrazole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Rationale: The THP group is introduced to protect the acidic N-H proton of the pyrazole, preventing unwanted side reactions in subsequent steps and improving solubility. This reaction is acid-catalyzed.

-

Procedure:

-

Suspend 4-bromo-1H-pyrazole (1.0 eq) in dichloromethane.

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pale yellow liquid or low-melting solid.[1]

-

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9] In this context, this compound serves as an excellent coupling partner with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the pyrazole ring.[10][11]

A notable application of this compound is in the synthesis of complex heterocyclic systems for potential therapeutic agents. For instance, it has been utilized in a Suzuki coupling reaction with a boronic acid pinacol ester in the presence of a palladium catalyst and a base to construct a more elaborate molecular framework.[12]

General Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.

The ability to introduce a wide range of substituents at the 4-position of the pyrazole ring makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The THP protecting group can be readily removed under acidic conditions to reveal the N-H pyrazole, which can be a key hydrogen bond donor for protein-ligand interactions.

Safety and Handling

-

General Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere, such as argon.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value building block for medicinal chemists and synthetic organic chemists. Its well-defined structure, coupled with the synthetic versatility of the C-Br bond and the stability of the THP protecting group, makes it an indispensable tool for the construction of novel pyrazole-containing compounds. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to leverage its full potential in the pursuit of new therapeutic agents and innovative chemical entities.

References

- 1. CAS 82099-98-7: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-py… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Synthonix, Inc > 82099-98-7 | this compound [synthonix.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. 82099-98-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. html.rhhz.net [html.rhhz.net]

- 12. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Pyrazoles in Modern Synthesis

In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to a multitude of biologically active molecules.[1][2] Its utility, however, is often contingent on the precise and strategic functionalization of the pyrazole ring. The introduction of a bromine atom at the C4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] To facilitate these transformations while preserving the integrity of the pyrazole core, the use of protecting groups is paramount. The tetrahydropyranyl (THP) group, in particular, provides a robust yet readily cleavable N-protecting group, rendering 4-bromo-1-THP-pyrazole a key intermediate in multi-step synthetic campaigns. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, offering insights into its synthesis, reactivity, and safe handling for research and development applications.

Physicochemical Properties: A Tale of Two States

This compound (CAS No. 82099-98-7) is a compound whose physical state at ambient temperature has been subject to some discrepancy in supplier literature, with some sources describing it as a solid and others as a liquid.[4][5] This suggests that its melting point may be close to room temperature.

A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-bromo-1-THP-pyrazole

| Property | Value | Source(s) |

| CAS Number | 82099-98-7 | [6] |

| Molecular Formula | C₈H₁₁BrN₂O | [6] |

| Molecular Weight | 231.1 g/mol | [6] |

| Appearance | Pale yellow liquid or solid | [4] |

| Purity | ≥97% | [7] |

The Synthetic Pathway: Protection of a Versatile Core

The synthesis of 4-bromo-1-THP-pyrazole is conceptually straightforward, involving the N-protection of 4-bromopyrazole with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the acid-catalyzed addition of an alcohol (in this case, the N-H of the pyrazole) to a vinyl ether.

A general, solvent- and catalyst-free procedure for the THP protection of various functional groups, including N-heterocycles, has been reported and serves as a foundational protocol.[8]

Experimental Protocol: Synthesis of 4-bromo-1-THP-pyrazole

Objective: To synthesize this compound via the N-protection of 4-bromopyrazole.

Materials:

-

4-bromopyrazole

-

3,4-dihydro-2H-pyran (DHP)

-

Catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in an anhydrous solvent, add a catalytic amount of the acid catalyst.

-

To this stirred mixture, add 3,4-dihydro-2H-pyran (1.1-1.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis of 4-bromo-1-THP-pyrazole

Caption: Synthetic route to 4-bromo-1-THP-pyrazole.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical utility of 4-bromo-1-THP-pyrazole lies in the reactivity of the bromine atom at the C4-position of the pyrazole ring. This functionality makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 4-bromo-1-THP-pyrazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position. This is a key strategy in the synthesis of complex molecules for drug discovery, as it enables the exploration of the structure-activity relationship (SAR) by modifying this part of the molecule.[9]

A general procedure for the Suzuki-Miyaura coupling of a bromo-pyrazole with a boronic acid is as follows:

Diagram 2: Suzuki-Miyaura Coupling of 4-bromo-1-THP-pyrazole

Caption: General scheme for the Suzuki-Miyaura coupling.

Other Cross-Coupling and Nucleophilic Substitution Reactions

Beyond the Suzuki-Miyaura reaction, the bromo-substituent on the pyrazole ring can also participate in other cross-coupling reactions such as the Heck, Stille, Sonogashira, and Negishi couplings, further expanding its synthetic utility.[3] Additionally, while pyrazoles are generally considered to be electron-rich heterocycles and thus less reactive towards nucleophiles, appropriately activated bromo-pyrazoles can undergo nucleophilic aromatic substitution reactions.[1]

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of 4-bromo-1-THP-pyrazole relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly informative for confirming the structure. The key diagnostic signals include those for the pyrazole ring protons and the protons of the THP protecting group. A published ¹H NMR spectrum provides the following key shifts.[8]

-

¹H NMR (400 MHz, CDCl₃): δ 7.59 (s, 1H, 5-H-pz), 7.46 (s, 1H, 3-H-pz), 5.29–5.33(m, 1H, CH-THP), 4.01−4.04 (m, 1H, CH₂O-THP), 3.64−3.71 (m, 1H, CH₂O-THP ), 2.00−2.09 (m, 3H, CH₂-THP ), 1.58−1.69 (m, 3H, CH₂-THP) ppm.

The ¹³C NMR spectrum would be expected to show signals for the two distinct pyrazole carbons and the carbons of the THP group.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (231.1 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Infrared Spectroscopy: The IR spectrum would likely show characteristic C-H stretching frequencies for the aromatic pyrazole ring and the aliphatic THP group, as well as C-N and C=C stretching vibrations from the pyrazole core. The C-O stretching of the THP ether linkage would also be a prominent feature.

Safety and Handling: A Prudent Approach

A specific Safety Data Sheet (SDS) for this compound is not available in the public domain. However, based on the SDS for the parent compound, 4-bromopyrazole, and general principles of handling halogenated organic compounds, a cautious approach is warranted.[4][5][10]

Potential Hazards:

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[5]

-

Avoid contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Some suppliers recommend storage under an inert atmosphere (e.g., argon).

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic design, incorporating a reactive bromine handle and a stable N-protecting group, allows for the controlled and efficient elaboration of the pyrazole core. While some specific physical data remains to be fully documented in the literature, its synthetic utility, particularly in cross-coupling reactions, is well-established in principle. As the demand for novel and complex heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the importance of intermediates like 4-bromo-1-THP-pyrazole is set to increase, making a thorough understanding of its properties and reactivity essential for the modern synthetic chemist.

References

- 1. chim.it [chim.it]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. 82099-98-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. rsc.org [rsc.org]

- 9. html.rhhz.net [html.rhhz.net]

- 10. chemicalbook.com [chemicalbook.com]

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole molecular structure and weight

An In-Depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: Structure, Properties, and Synthetic Utility

Executive Summary

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a pyrazole core, a synthetically versatile bromine atom, and a stable N-H protecting group, positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its critical applications as a building block in modern drug discovery, including its emerging role in the development of protein degraders.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib underscores its therapeutic importance and drives the continued exploration of novel pyrazole-based compounds.[2][4]

Molecular Profile of this compound

Molecular Structure and Key Features

The structure of this compound is a strategic combination of three key functional components:

-

The Pyrazole Core : This aromatic heterocycle serves as the foundational scaffold, often responsible for the primary interactions with biological targets.

-

The 4-Bromo Substituent : The bromine atom at the C4 position is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the introduction of diverse chemical functionalities and the construction of complex molecular libraries.[5]

-

The N1-Tetrahydropyranyl (THP) Group : The N-H proton of the pyrazole ring is acidic and can interfere with many synthetic transformations. The tetrahydro-2H-pyran-2-yl (THP) group acts as a robust protecting group for this nitrogen, rendering it inert to many reagents (e.g., organometallics, hydrides). It is stable under neutral, basic, and mildly acidic conditions but can be readily removed under stronger acidic conditions, making it an ideal choice for multi-step synthesis.

Caption: 2D representation of 4-Bromo-1-(THP)-1H-pyrazole.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 82099-98-7 | [6][7][8][9] |

| Molecular Formula | C₈H₁₁BrN₂O | [6][7][8][9][10] |

| Molecular Weight | 231.10 g/mol | [6][7][11] |

| Purity | Typically ≥97% | [10][12] |

| Appearance | Varies; often an oil or low-melting solid | |

| Primary Classification | Protein Degrader Building Block | [6] |

Synthetic Strategies and Protocols

The synthesis of 4-Bromo-1-(THP)-1H-pyrazole is a logical, multi-step process that leverages foundational organic chemistry principles. The strategy involves the initial preparation of the brominated pyrazole core, followed by the introduction of the THP protecting group.

Rationale for the Synthetic Approach

A direct, one-pot synthesis is possible but often a stepwise approach provides better control over regioselectivity and yields. The chosen pathway is self-validating as each step yields a stable, characterizable intermediate.

-

Bromination First : Introducing the bromine atom onto the unsubstituted pyrazole ring is a well-established electrophilic aromatic substitution. Performing this step first avoids potential side reactions that could occur with the THP group present.

-

Protection Second : With the 4-bromo-1H-pyrazole intermediate secured, the N-H can be reliably protected. This prevents the acidic proton from interfering in subsequent reactions, such as metal-halogen exchange or coupling reactions where it might be deprotonated by a strong base.

Experimental Protocol: A Two-Step Synthesis

This protocol describes a standard laboratory-scale synthesis. Note: All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromo-1H-pyrazole

This step involves the direct bromination of 1H-pyrazole.

-

Reagents : 1H-Pyrazole, N-Bromosuccinimide (NBS) or N-Bromosaccharin, Acetonitrile (or similar polar aprotic solvent).[5][13]

-

Procedure :

-

Dissolve 1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C.

-

Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of NBS is a common and effective method for brominating pyrazole derivatives.[13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove succinimide and any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-1H-pyrazole, which can be purified by column chromatography or recrystallization.

-

Step 2: N-Protection with 3,4-Dihydro-2H-pyran (DHP)

This step introduces the THP protecting group.

-

Reagents : 4-Bromo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS) or a similar mild acid catalyst, Dichloromethane (DCM).

-

Procedure :

-

Dissolve the 4-bromo-1H-pyrazole from Step 1 in anhydrous dichloromethane.

-

Add a catalytic amount of PPTS to the solution. PPTS is the preferred catalyst as its mild acidity minimizes the risk of side reactions compared to stronger acids like HCl or H₂SO₄.

-

Add 3,4-Dihydro-2H-pyran (DHP) dropwise to the mixture at room temperature. An excess of DHP is typically used to drive the reaction to completion.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude product, this compound, can be purified by silica gel column chromatography to yield the final product.

-

Workflow Visualization: Synthesis Pathway

Caption: Two-step synthesis of the target compound.

Applications in Modern Drug Discovery

The true value of 4-Bromo-1-(THP)-1H-pyrazole lies in its utility as a versatile building block for creating novel molecules with therapeutic potential.

The C-Br Bond as a Gateway for Molecular Diversification

The carbon-bromine bond on the pyrazole ring is the key to the molecule's versatility. It serves as a reliable reaction site for numerous palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This capability is fundamental to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

A Key Intermediate for PROTACs and Protein Degraders

The designation of this compound as a "Protein Degrader Building Block" is highly significant.[6] Proteolysis-targeting chimeras (PROTACs) are an exciting new class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

4-Bromo-1-(THP)-1H-pyrazole is an ideal starting point for synthesizing one arm of a PROTAC. The pyrazole moiety can be part of the target-binding ligand, and the bromine atom provides the perfect attachment point for the linker, which is then connected to the E3 ligase ligand.

Logical Workflow for Building Block Utilization

Caption: Use of the title compound in discovery workflows.

Characterization and Quality Control

Confirmation of the structure and assessment of purity are paramount. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The spectra would show characteristic signals for the pyrazole ring protons, the THP group, and the absence of the N-H proton signal.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14]

-

Infrared (IR) Spectroscopy : Can be used to identify functional groups present in the molecule, though it is often less definitive for structure elucidation than NMR.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, combining a biologically relevant pyrazole core with a synthetically enabling bromine handle and a crucial protecting group, makes it an invaluable asset for medicinal chemists. Its utility in constructing diverse molecular libraries and its specific application as a building block for next-generation therapeutics like PROTACs ensure its continued relevance and importance in the development of new medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound,(CAS# 82099-98-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. acelybio.com [acelybio.com]

- 11. 1040377-02-3 Cas No. | 4-Bromo-1-tetrahydro-2H-pyran-4-yl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 12. 82099-98-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

Solubility Profile of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Framework for Preformulation and Development

An In-depth Technical Guide

Abstract

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] As with any potential drug candidate, a thorough understanding of its physicochemical properties, particularly aqueous and solvent solubility, is a cornerstone of successful formulation and development.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will detail the necessary prerequisite physicochemical characterizations, provide validated, step-by-step protocols for determining both thermodynamic and kinetic solubility, and outline a robust analytical method for quantification. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data critical for advancing pharmaceutical development.

Introduction: The Critical Role of Solubility

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound (Molecular Formula: C₈H₁₁BrN₂O, Molecular Weight: 231.1 g/mol ), combines this active core with a tetrahydropyran (THP) protecting group, a common strategy in organic synthesis.[6][7]

The bioavailability and therapeutic efficacy of a drug substance are critically dependent on its solubility.[8] Poor aqueous solubility can lead to significant challenges in formulation, resulting in low absorption and inadequate drug exposure.[5] Therefore, characterizing the solubility profile of a compound early in the development process is not merely a data collection exercise; it is a crucial step that dictates subsequent formulation strategies, from early animal studies to the final dosage form.[5] This guide establishes the foundational experimental workflows required to build a comprehensive solubility profile for this specific pyrazole derivative.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a baseline understanding of the compound's intrinsic physical and chemical properties is essential. These parameters directly influence solubility and provide context for the observed data.

Table 1: Essential Physicochemical Properties for this compound

| Property | Experimental Method | Rationale and Importance |

| Melting Point (°C) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | Indicates the purity and the strength of the crystal lattice. Higher melting points often correlate with lower solubility in a given solvent. |

| pKa | Potentiometric Titration or UV-Vis Spectrophotometry | Identifies the pH at which the compound ionizes. Since most drugs are weak acids or bases, their solubility is often pH-dependent.[9] The pyrazole ring is weakly basic. |

| LogP (Octanol/Water) | Shake-Flask Method or Reverse-Phase HPLC | Measures the lipophilicity of the compound. LogP is a key predictor of membrane permeability and can indicate whether solubility will be higher in aqueous or organic media. |

| Solid-State Form | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy | Determines if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. |

Theoretical Underpinnings: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they answer different questions in the drug development pipeline.[4][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid material.[5] It is the "gold standard" measurement, crucial for preformulation and understanding the compound's intrinsic properties. The Shake-Flask method is the most common technique for its determination.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer.[4][9] It is typically determined using high-throughput methods like nephelometry and is valuable for early drug discovery screening where speed is essential.[8]

The choice of which solubility to measure depends on the stage of development, as illustrated below.

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[5] It relies on achieving equilibrium between the solid compound and a saturated solution, followed by quantification.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The suspension is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method.

Step-by-Step Protocol

-

Preparation: Add an excess of crystalline this compound to a series of vials (e.g., 2-5 mg in 1 mL of solvent). The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[5] A time-point study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: Filtration is preferred over centrifugation as the latter may leave fine particles suspended, leading to an overestimation of solubility.[4] Adsorption to the filter should be assessed and accounted for.

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay. This prevents the compound from precipitating out of the saturated solution.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC method described in Section 5.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the results in mg/mL and mol/L.

The entire workflow can be visualized as follows:

Caption: Thermodynamic solubility determination workflow.

Analytical Quantification: RP-HPLC Method

Accurate quantification of the dissolved compound is paramount. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is highly suitable for pyrazole derivatives.[10][11]

Protocol for Method Development and Validation

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point for compounds of this polarity.[10]

-

Mobile Phase Optimization: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in Water) should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Method Validation (ICH Guidelines):

-

Linearity: Prepare a series of standard solutions of known concentrations (e.g., 1-100 µg/mL) and inject them to generate a calibration curve. A correlation coefficient (r²) > 0.999 is desired.[11]

-

Accuracy & Precision: Determine the accuracy (% recovery) and precision (% RSD) at low, medium, and high concentrations within the linear range.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

-

Table 2: Example RP-HPLC Conditions for Quantification

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% TFA in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined λmax |

| Column Temperature | 30°C |

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 3: Solubility Data Template for this compound at 25°C

| Solvent / Medium | pH | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Purified Water | ~7 | e.g., Sparingly soluble | ||

| 0.1 N HCl | 1.0 | e.g., Slightly soluble | ||

| PBS | 7.4 | e.g., Sparingly soluble | ||

| Ethanol | N/A | e.g., Soluble | ||

| Propylene Glycol | N/A | e.g., Freely soluble | ||

| DMSO | N/A | e.g., Very soluble |

Classification based on USP solubility definitions.

Interpretation: The collected data will provide critical insights. For instance, a significant increase in solubility in 0.1 N HCl compared to water would confirm the basic nature of the pyrazole moiety and suggest that pH modification could be a viable formulation strategy. High solubility in organic solvents like ethanol or propylene glycol would indicate their potential use as co-solvents in liquid formulations.

Conclusion

References

- 1. Buy 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole [smolecule.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. rheolution.com [rheolution.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijcpa.in [ijcpa.in]

1H and 13C NMR spectral data of 4-bromo-1-THP-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-THP-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and chemical research, a deep understanding of NMR spectral data is fundamental to confirming molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and offer a thorough, expert interpretation of the spectral data. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Moieties and NMR in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The precise substitution pattern on the pyrazole ring is critical for therapeutic efficacy and selectivity. Consequently, unambiguous structural confirmation is a non-negotiable aspect of the drug development pipeline.

NMR spectroscopy provides an atomic-level view of molecular structure in solution, making it the gold standard for the characterization of novel chemical entities. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle with high confidence. The introduction of a tetrahydropyran (THP) protecting group, a common strategy to mask the N-H functionality of pyrazole during synthesis, adds a layer of complexity to the NMR spectrum. This guide aims to deconstruct this complexity, offering a clear and authoritative interpretation of the NMR data for 4-bromo-1-THP-pyrazole.

Theoretical Principles: Understanding the ¹H and ¹³C NMR Signatures

The chemical shifts (δ) observed in NMR are dictated by the local electronic environment of each nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (shielding, upfield shift). In 4-bromo-1-THP-pyrazole, the electronegative bromine atom and the aromatic pyrazole ring significantly influence the chemical shifts of nearby protons and carbons.

The Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms and the bromine substituent create a distinct electronic landscape. The protons on the pyrazole ring, H-3 and H-5, are in different electronic environments and are expected to appear as distinct singlets in the ¹H NMR spectrum, as there are no adjacent protons to couple with. The carbon atoms of the pyrazole ring will also exhibit characteristic chemical shifts in the ¹³C NMR spectrum, with the carbon atom bearing the bromine (C-4) being significantly influenced by the halogen's electronic effects.

The Tetrahydropyran (THP) Protecting Group

The THP group introduces a set of aliphatic protons and carbons, which will have characteristic signals in the upfield region of the NMR spectra. The anomeric proton (H-1' of the THP ring), being attached to two oxygen atoms (one from the pyran ring and one from the pyrazole nitrogen), is the most deshielded of the THP protons and typically appears as a distinct multiplet. The remaining methylene protons of the THP ring will appear as a series of overlapping multiplets. The carbon atoms of the THP ring will also have distinct chemical shifts, with the anomeric carbon (C-1') being the most downfield.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-bromo-1-THP-pyrazole for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

¹H and ¹³C NMR Spectral Data of 4-bromo-1-THP-pyrazole

The following tables summarize the experimental ¹H NMR data for 4-bromo-1-THP-pyrazole and a detailed prediction of the ¹³C NMR data based on the closely related 4-chloro analog and established principles of NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-bromo-1-THP-pyrazole was recorded in CDCl₃ at 400 MHz.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.61 | s | 1H | H-3 (pyrazole) |

| 7.48 | s | 1H | H-5 (pyrazole) |

| 5.31-5.33 | m | 1H | H-1' (THP) |

| 3.99-4.02 | m | 1H | H-5'eq (THP) |

| 3.64-3.69 | m | 1H | H-5'ax (THP) |

| 1.99-2.09 | m | 3H | THP |

| 1.59-1.65 | m | 3H | THP |

Predicted ¹³C NMR Spectral Data

The following is a predicted ¹³C NMR spectrum for 4-bromo-1-THP-pyrazole in CDCl₃, based on the experimental data for the analogous 4-chloro-1-THP-pyrazole (δ C-3: 137.9, C-5: 125.8, C-4: 110.7 ppm) and the known effects of bromine substitution on aromatic rings.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-3 (pyrazole) |

| ~128 | C-5 (pyrazole) |

| ~95 | C-4 (pyrazole) |

| ~88 | C-1' (THP) |

| ~68 | C-5' (THP) |

| ~30 | THP |

| ~25 | THP |

| ~22 | THP |

In-Depth Spectral Analysis and Interpretation

A detailed assignment of the NMR signals is crucial for the complete structural elucidation of 4-bromo-1-THP-pyrazole.

Analysis of the ¹H NMR Spectrum

-

Pyrazole Protons (H-3 and H-5): The two singlets at 7.61 and 7.48 ppm are characteristic of the protons on the pyrazole ring.[3] The downfield chemical shifts are consistent with their attachment to an aromatic system. The lack of coupling confirms their isolated nature on the ring. The signal at 7.61 ppm is assigned to H-3, which is deshielded by the adjacent nitrogen atom (N-2). The signal at 7.48 ppm is assigned to H-5, which is adjacent to the nitrogen bearing the THP group.[3]

-

THP Protons: The multiplet at 5.31-5.33 ppm is assigned to the anomeric proton (H-1') of the THP ring.[3] Its downfield shift is due to the deshielding effect of the two adjacent heteroatoms (the ring oxygen and the pyrazole nitrogen). The complex multiplets between 1.59 and 4.02 ppm correspond to the remaining methylene protons of the THP ring.[3] The diastereotopic nature of these protons, due to the chiral center at C-1', leads to complex splitting patterns.

Analysis of the Predicted ¹³C NMR Spectrum

-

Pyrazole Carbons: Based on the data for the 4-chloro analog, the carbon signals for the pyrazole ring are predicted to be in the aromatic region.[3] The signal for C-3 is expected around 140 ppm, and C-5 around 128 ppm. The most significant difference between the chloro and bromo analogs will be the chemical shift of C-4. The "heavy atom effect" of bromine is expected to shift the C-4 signal significantly upfield compared to the chloro analog (δ = 110.7 ppm), to approximately 95 ppm.

-

THP Carbons: The signals for the THP group are predicted based on the chloro-analog and other THP-protected heterocycles.[3] The anomeric carbon (C-1') is expected to be the most downfield of the aliphatic carbons, around 88 ppm. The carbon adjacent to the ring oxygen (C-5') is predicted to appear around 68 ppm. The remaining three methylene carbons of the THP ring are expected in the upfield region, between 22 and 30 ppm.[3]

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of 4-bromo-1-THP-pyrazole with atom numbering.

Figure 2: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of 4-bromo-1-THP-pyrazole. By combining experimental data with well-established theoretical principles, we have offered a detailed and authoritative interpretation of the spectrum, which can serve as a valuable resource for researchers in the field. The provided protocols for sample preparation and data acquisition represent best practices to ensure data quality and reproducibility. A thorough understanding of the NMR data for key building blocks like 4-bromo-1-THP-pyrazole is essential for the successful advancement of drug discovery and development programs that rely on pyrazole-based scaffolds.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies and expected fragmentation behavior of this molecule.

Introduction: The Significance of Structural Elucidation

This compound (C₈H₁₁BrN₂O, Molecular Weight: 231.09 g/mol ) is a versatile synthetic intermediate.[1][3][4][5] The pyrazole core is a common scaffold in many biologically active compounds, and the bromo-substituent provides a reactive handle for further chemical modifications.[1][2][6] The tetrahydropyran (THP) group serves as a protecting group for the pyrazole nitrogen, which is often removed in subsequent synthetic steps.[7][8] Accurate mass spectrometric analysis is therefore crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide will delve into the practical aspects of analyzing this compound using common mass spectrometry techniques, with a focus on predicting and interpreting its fragmentation patterns.

Physicochemical Properties and Expected Ionization Behavior

| Property | Value/Description | Source |

| Molecular Formula | C₈H₁₁BrN₂O | [3][4] |

| Molecular Weight | 231.09 g/mol | [1][3][5] |

| Appearance | Pale yellow liquid | [1] |

| Key Structural Features | Pyrazole ring, Bromine atom, Tetrahydropyran (THP) protecting group | [1] |

Given its structure, this compound is amenable to analysis by both Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for observing the intact protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight. The presence of nitrogen atoms in the pyrazole ring provides basic sites that are readily protonated.[6][9]

-

Electron Ionization (EI): This high-energy technique induces significant fragmentation, providing valuable structural information.[10][11] EI is well-suited for identifying the core pyrazole structure and the THP group through their characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation Pathways

A key aspect of mass spectrometric analysis is the interpretation of fragmentation patterns to deduce the structure of the analyte.[12]

The Molecular Ion (M⁺)

Under EI conditions, the initial ionization event involves the removal of an electron to form the molecular ion (M⁺).[10][12] Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[13] This will result in two peaks of nearly equal intensity for the molecular ion at m/z 230 and 232.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the lability of the THP protecting group and the stability of the resulting fragments.

Pathway A: Loss of the THP Group

The most prominent fragmentation pathway is expected to be the cleavage of the N-C bond connecting the pyrazole ring to the THP group. This will result in the loss of a tetrahydropyran radical, leading to the formation of the 4-bromopyrazole cation.

-

[M]⁺ → [C₃H₂BrN₂]⁺ + C₅H₉O•

This will produce a characteristic ion at m/z 147 (for ⁷⁹Br) and 149 (for ⁸¹Br).

Pathway B: Fragmentation of the THP Ring

A well-documented fragmentation pathway for THP-protected compounds is the formation of the tetrahydropyranyl cation at m/z 85.[14] This occurs through the cleavage of the bond between the pyrazole nitrogen and the THP ring, with the charge being retained by the THP moiety.

-

[M]⁺ → C₅H₉O⁺ + [C₃H₂BrN₂]•

The observation of a strong signal at m/z 85 is a clear indicator of the presence of the THP group.

Pathway C: Fragmentation of the Brominated Pyrazole Ring

Further fragmentation of the 4-bromopyrazole cation (m/z 147/149) can occur, although this may be less favored. Potential fragmentation could involve the loss of a bromine radical or rearrangement of the pyrazole ring.

The following diagram illustrates the predicted fragmentation logic:

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

To obtain high-quality mass spectra, the following experimental protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Working Solution (for GC-MS with EI): Dilute the stock solution to a final concentration of 10-100 µg/mL with the GC-compatible solvent (e.g., dichloromethane or ethyl acetate).

ESI-MS Analysis Workflow

This workflow is designed to confirm the molecular weight of the intact molecule.

Caption: Workflow for ESI-MS analysis of the target compound.

GC-MS (EI) Analysis Workflow

This workflow is designed to obtain detailed structural information through fragmentation analysis.

Caption: Workflow for GC-MS (EI) analysis of the target compound.

Data Interpretation and Troubleshooting

-

Isotopic Pattern: The presence of the characteristic 1:1 doublet for bromine-containing ions is a critical diagnostic feature.

-

Absence of Molecular Ion: In some EI spectra, the molecular ion may be weak or absent due to extensive fragmentation. In such cases, the presence of key fragment ions (m/z 147/149 and 85) can be used to infer the structure.

-

Adduct Formation in ESI: In ESI, be aware of potential adduct formation (e.g., [M+Na]⁺, [M+K]⁺). The use of high-purity solvents and fresh mobile phases can minimize this.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By leveraging both soft (ESI) and hard (EI) ionization techniques, a comprehensive understanding of its molecular weight and structure can be achieved. The predictable fragmentation pattern, particularly the loss of the THP group to yield the brominated pyrazole core and the formation of the m/z 85 ion, provides a reliable signature for this compound. The protocols and insights provided in this guide offer a robust framework for the successful analysis of this and structurally related molecules.

References

- 1. CAS 82099-98-7: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-py… [cymitquimica.com]

- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. rroij.com [rroij.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-bromo-1-THP-pyrazole

Foreword: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising lead compound to a marketable therapeutic is fraught with challenges, not least of which is ensuring that the molecule can withstand the rigors of manufacturing, formulation, and storage without degrading into inactive or potentially toxic byproducts. 4-bromo-1-THP-pyrazole, a versatile heterocyclic intermediate, is increasingly utilized in the synthesis of novel therapeutic agents, particularly in oncology and for central nervous system disorders[1]. The tetrahydropyranyl (THP) protecting group offers a strategic advantage in multi-step syntheses, yet its influence on the thermal lability of the pyrazole core necessitates a thorough investigation. This guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4-bromo-1-THP-pyrazole, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Understanding the Molecule: 4-bromo-1-THP-pyrazole

4-bromo-1-THP-pyrazole is a five-membered heterocyclic compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a tetrahydropyranyl (THP) group at the 1-position. The pyrazole scaffold is a common motif in many FDA-approved drugs due to its favorable physicochemical properties and diverse biological activities[2]. The bromine atom serves as a key functional handle for further synthetic modifications, while the THP group protects the pyrazole nitrogen, a feature that can be strategically removed under specific conditions.

The thermal stability of this molecule is influenced by several factors:

-

The strength of the N-THP bond: The acetal linkage of the THP group can be susceptible to thermal cleavage, particularly in the presence of acidic or basic impurities.

-

The C-Br bond: While generally stable, the carbon-bromine bond can be a site of degradation under significant thermal stress.

-

The pyrazole ring: The aromatic pyrazole ring is relatively stable but can undergo ring-opening or rearrangement reactions at elevated temperatures[3].

A comprehensive understanding of these potential liabilities is critical for defining safe handling, storage, and processing conditions.

Assessing Thermal Stability: A Multi-faceted Approach

A robust evaluation of thermal stability requires a combination of thermo-analytical techniques. Here, we detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as complementary methods to elucidate the thermal behavior of 4-bromo-1-THP-pyrazole.

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges of significant degradation events.

Experimental Protocol: Thermogravimetric Analysis of 4-bromo-1-THP-pyrazole

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-1-THP-pyrazole into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the degradation process.

-

Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Illustrative TGA Data for 4-bromo-1-THP-pyrazole

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Interpretation |

| Tonset | 220 °C | 215 °C | The initial temperature at which significant mass loss begins. The slightly lower onset in air suggests a potential role of oxidation in initiating degradation. |

| Tpeak1 | 245 °C | 240 °C | Corresponds to the primary degradation event, likely the loss of the THP group. |

| Tpeak2 | 380 °C | 370 °C | Represents the subsequent degradation of the 4-bromopyrazole core. |

| Residual Mass @ 600°C | < 1% | < 1% | Indicates complete decomposition of the organic material. |

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is a powerful tool for identifying melting points, glass transitions, and exothermic or endothermic decomposition events.[5]

Experimental Protocol: Differential Scanning Calorimetry of 4-bromo-1-THP-pyrazole

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-1-THP-pyrazole into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Illustrative DSC Data for 4-bromo-1-THP-pyrazole

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 95 °C | 98 °C | 85 J/g (Endothermic) | A sharp melting endotherm indicates a crystalline solid with high purity. |

| Decomposition | 225 °C | 250 °C | -250 J/g (Exothermic) | A broad exotherm signifies an energetic decomposition process, corroborating the TGA findings. |

dot

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

The Tetrahydropyranyl (THP) Group as a Robust and Reversible Protector of Pyrazole Nitrogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Pyrazole N-H Protection

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising therapeutic candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. However, the acidic N-H proton of the pyrazole ring can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. This necessitates the use of a protecting group to mask the N-H functionality temporarily.

The tetrahydropyranyl (THP) group has emerged as a highly effective and versatile protecting group for the pyrazole nitrogen. Its appeal lies in its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions. This guide provides a comprehensive technical overview of the THP protection of pyrazole nitrogen, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Section 1: The Protection Reaction - Synthesis of N-THP-Pyrazoles

The protection of the pyrazole nitrogen with a THP group is typically achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic pyrazole nitrogen. Subsequent deprotonation yields the N-THP-protected pyrazole.[3]

Mechanistic Pathway of THP Protection

Caption: Mechanism of acid-catalyzed THP protection of pyrazole.

Experimental Protocols for THP Protection

Several protocols can be employed for the THP protection of pyrazoles, with the choice of catalyst and conditions depending on the substrate's sensitivity and scale of the reaction.

Protocol 1: Standard Acid-Catalyzed THP Protection

This method utilizes a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in an aprotic solvent.

-

Step 1: To a solution of the pyrazole (1.0 eq.) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq.).

-

Step 2: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Step 3: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.[4] The reaction is typically complete within 1-4 hours.

-

Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-THP-pyrazole.[3]

Protocol 2: "Green" Solvent- and Catalyst-Free THP Protection

For a more environmentally benign approach, the protection can be carried out under solvent- and catalyst-free conditions, which is particularly advantageous for large-scale synthesis.[5][6]

-

Step 1: In a sealed vessel, combine the pyrazole (1.0 eq.) and 3,4-dihydro-2H-pyran (1.5 eq.).

-

Step 2: Heat the mixture at 80-100 °C for 2-6 hours.

-

Step 3: Monitor the reaction by TLC or GC-MS.

-

Step 4: After completion, allow the mixture to cool to room temperature.

-

Step 5: Remove the excess DHP under reduced pressure to yield the N-THP-pyrazole, which is often pure enough for subsequent steps without further purification.

Regioselectivity in Substituted Pyrazoles

For unsymmetrically substituted pyrazoles, such as 3(5)-methylpyrazole, the protection can lead to a mixture of two regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituent, as well as the reaction conditions.[7][8] Generally, the THP group will preferentially attach to the less sterically hindered nitrogen atom. In some cases, the isomers can be separated by chromatography, or the mixture can be used directly in the next step if the subsequent reaction is regioselective.

Section 2: Stability of the N-THP-Pyrazole Moiety

A key advantage of the THP protecting group is its stability across a broad spectrum of reaction conditions, making it compatible with many synthetic transformations.

| Reagent/Condition | Stability of N-THP-Pyrazole |

| Strong Bases | |

| n-Butyllithium (n-BuLi) | Stable, allows for regioselective deprotonation at C5.[9] |

| Grignard Reagents (RMgX) | Generally stable. |

| Lithium diisopropylamide (LDA) | Stable. |

| Sodium hydride (NaH) | Stable. |

| Nucleophiles | |

| Organocuprates | Stable. |

| Amines, Hydrazines | Stable. |

| Reducing Agents | |

| Lithium aluminum hydride (LAH) | Stable. |

| Sodium borohydride (NaBH4) | Stable. |

| Catalytic Hydrogenation (H2/Pd) | Stable. |

| Oxidizing Agents | |

| m-Chloroperoxybenzoic acid (mCPBA) | Stable. |

| Pyridinium chlorochromate (PCC) | Stable. |

| Potassium permanganate (KMnO4) | Stable under neutral or basic conditions. |

| Other Conditions | |

| Suzuki, Stille, Heck Cross-Coupling | Stable. |

| Acylation, Alkylation | Stable. |

This table provides a general overview. The stability should be confirmed for each specific substrate and reaction condition.

Section 3: Deprotection - Reclaiming the Pyrazole N-H

The removal of the THP group is typically accomplished under mild acidic conditions, regenerating the pyrazole N-H bond. The mechanism is essentially the reverse of the protection reaction, involving protonation of the acetal oxygen followed by elimination of the pyrazole and subsequent trapping of the resulting oxocarbenium ion by a nucleophile (e.g., water or an alcohol).[3]

Mechanistic Pathway of THP Deprotection

Caption: Mechanism of acid-catalyzed deprotection of N-THP-pyrazole.

Experimental Protocol for THP Deprotection

Protocol: Mild Acidic Hydrolysis

This is the most common method for THP deprotection and can be achieved with various acids.

-

Step 1: Dissolve the N-THP-pyrazole (1.0 eq.) in a protic solvent such as methanol or ethanol (0.1 M).

-

Step 2: Add a catalytic amount of an acid, such as hydrochloric acid (a few drops of concentrated HCl), p-toluenesulfonic acid (0.1 eq.), or an acidic resin like Amberlyst-15.[10]

-

Step 3: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Step 4: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Step 5: Remove the organic solvent under reduced pressure.

-

Step 6: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected pyrazole. Purification by chromatography or recrystallization may be necessary.[11]

Section 4: Troubleshooting and Key Considerations

-